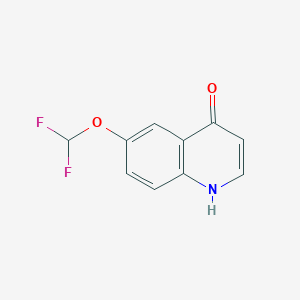

4-Quinolinol, 6-(difluoromethoxy)-

Description

Contextualization within Contemporary Organic Chemistry

In contemporary organic chemistry, heterocyclic compounds like quinoline (B57606) form the backbone of numerous functional molecules. nih.gov The introduction of fluorine-containing substituents is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The difluoromethoxy group, in particular, is recognized for its ability to serve as a bioisostere of other functional groups, potentially enhancing the pharmacological profile of a parent compound.

The structure of 4-Quinolinol, 6-(difluoromethoxy)- is part of a broader class of fluorinated quinolines that have garnered significant interest. nih.gov These compounds are recognized as important pharmacophores due to their presence in a wide array of biologically active agents. The 4-hydroxyquinoline (B1666331) moiety itself is a core component in various natural alkaloids and synthetic compounds with demonstrated antimicrobial activities. nih.gov Therefore, 4-Quinolinol, 6-(difluoromethoxy)- is situated at the intersection of heterocyclic chemistry and fluorine chemistry, representing a modern building block for the development of new chemical entities.

Significance as a Precursor in Synthetic Chemistry

The primary significance of 4-Quinolinol, 6-(difluoromethoxy)- lies in its role as a synthetic intermediate or precursor for more complex molecules, particularly in the field of drug discovery. The 4-quinolinol nucleus is a foundational scaffold for the synthesis of fluoroquinolone antibiotics, a critical class of antibacterial agents. quimicaorganica.orgmdpi.com The development of these antibiotics often involves the strategic modification of the quinoline core, and the substituent at the 6-position is crucial for their antibacterial activity. nih.govquimicaorganica.org

The Gould-Jacobs reaction is a cornerstone method for synthesizing the quinolone ring system, often starting from an appropriately substituted aniline (B41778). quimicaorganica.org In a hypothetical synthesis of more complex derivatives from 4-Quinolinol, 6-(difluoromethoxy)-, the hydroxyl group at the C-4 position and the nitrogen at the N-1 position are key sites for further functionalization. For instance, the hydroxyl group can be converted into a leaving group to allow for nucleophilic substitution, a common step in the synthesis of antiplasmodial agents. ossila.com

While specific large-scale applications of this exact compound are not widely documented in mainstream literature, its structure is analogous to key intermediates used in the synthesis of potent therapeutic agents. For example, derivatives of 6-fluoro-4-hydroxyquinoline (B1304773) are precursors for antitubercular and anti-malarial drugs. ossila.com The difluoromethoxy group in 4-Quinolinol, 6-(difluoromethoxy)- makes it a valuable building block for creating novel fluoroquinolone analogues and other potential therapeutic agents where this specific substitution pattern is desired to optimize biological activity. nih.govnih.gov

Historical Development of its Synthesis and Chemical Utility

The historical development of 4-Quinolinol, 6-(difluoromethoxy)- is intrinsically linked to the broader history of quinoline chemistry and the subsequent rise of fluoroquinolone antibiotics. The quinoline core itself was first isolated from coal tar in the 1830s. mdpi.com The late 19th and early 20th centuries saw the development of fundamental synthetic methods for creating the quinoline ring, such as the Skraup, Friedländer, and Combes syntheses, which are still relevant today. nih.gov

The era of synthetic quinolone antibiotics began in the 1960s with the discovery of nalidixic acid, a non-fluorinated quinolone. nih.govquimicaorganica.org A pivotal moment in the evolution of this class of drugs was the discovery that introducing a fluorine atom at the C-6 position of the quinolone ring dramatically increased the antibacterial spectrum and potency. This led to the development of the highly successful fluoroquinolone antibiotics in the 1980s. nih.govquimicaorganica.org

The synthesis of specific, highly functionalized quinolinols like 4-Quinolinol, 6-(difluoromethoxy)- represents a more recent chapter in this history. The incorporation of the difluoromethoxy group is a modern medicinal chemistry tactic, reflecting an ongoing effort to refine and enhance the properties of established pharmacophores. The development of synthetic routes to such specialized building blocks is driven by the continuous search for new drug candidates with improved efficacy, better safety profiles, and the ability to overcome drug resistance. mdpi.comnih.gov

Data Tables

Table 1: Chemical Identifiers for 4-Quinolinol, 6-(difluoromethoxy)-

| Identifier | Value |

| IUPAC Name | 6-(difluoromethoxy)quinolin-4-ol |

| CAS Number | 126433-29-2 |

| Molecular Formula | C₁₀H₇F₂NO₂ |

| Molecular Weight | 211.17 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1OC(F)F)N=CC(=O)C2 |

| InChI Key | BGMVWXGFLHKJNS-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-6-1-2-8-7(5-6)9(14)3-4-13-8/h1-5,10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXIESNDLPBKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Quinolinol, 6 Difluoromethoxy

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-Quinolinol, 6-(difluoromethoxy)-, the primary disconnections involve breaking down the quinoline (B57606) ring system and detaching the difluoromethoxy moiety.

A logical retrosynthetic approach would be to disconnect the quinoline ring using a strategy analogous to the Conrad-Limpach or Gould-Jacobs synthesis. This leads to two key synthons: a substituted aniline (B41778), specifically 4-(difluoromethoxy)aniline, and a three-carbon component like a β-ketoester (e.g., diethyl malonate or a derivative).

Classical Synthetic Routes to the Quinoline Core and Difluoromethoxy Moiety

Classical methods remain fundamental in heterocyclic chemistry for their reliability and scalability in constructing core structures like quinoline.

Multi-Step Synthesis Approaches

The synthesis of 4-Quinolinol, 6-(difluoromethoxy)- can be achieved through established multi-step sequences that build the quinoline ring from an appropriately substituted aniline. Two prominent classical methods are the Conrad-Limpach and the Gould-Jacobs reactions. wikipedia.orgnih.gov

Conrad-Limpach Synthesis: This method involves the reaction of an aniline with a β-ketoester. nih.govpharmaguideline.com In this context, 4-(difluoromethoxy)aniline would be reacted with a β-ketoester like diethyl acetoacetate. The initial condensation at lower temperatures forms a β-aminoacrylate, which upon thermal cyclization at high temperatures (around 250 °C) yields the corresponding 4-quinolinol derivative. nih.govnih.gov

Gould-Jacobs Reaction: This approach begins with the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME). nih.gov The initial step forms an anilinomethylenemalonate intermediate. Thermal cyclization of this intermediate, typically by heating in a high-boiling point solvent like diphenyl ether, leads to a 4-hydroxyquinoline-3-carboxylate ester. nih.govmdpi.com Subsequent hydrolysis and decarboxylation would then yield the desired 4-quinolinol core.

The introduction of the difluoromethoxy group is often accomplished by reacting a phenol with a difluorocarbene source. A common method involves using reagents like sodium chlorodifluoroacetate or dibromodifluoromethane in the presence of a base. nih.govresearchgate.net

Table of Classical Quinoline Synthesis Reactions

| Reaction Name | Reactants | Brief Description |

|---|---|---|

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | A vigorous reaction that produces quinoline through dehydration of glycerol to acrolein, followed by Michael addition of aniline and cyclization. pharmaguideline.comnih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | A modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. wikipedia.orgnih.gov |

| Friedländer Synthesis | 2-aminobenzaldehyde or 2-aminoketone, a compound with an active α-methylene group | A condensation reaction followed by cyclodehydration to form the quinoline ring, often catalyzed by acid or base. pharmaguideline.comnih.govresearchgate.net |

| Combes Quinoline Synthesis | Aniline, β-diketone | Acid-catalyzed cyclization of an intermediate Schiff base formed from the reactants. wikipedia.org |

| Pfitzinger Reaction | Isatin, a carbonyl compound | Base-catalyzed reaction that yields quinoline-4-carboxylic acids. wikipedia.orgpharmaguideline.com |

Identification and Preparation of Key Intermediates

The success of the synthesis hinges on the preparation of crucial intermediates.

4-(difluoromethoxy)aniline: This is a primary building block. It can be synthesized from the commercially available 4-aminophenol. The phenolic hydroxyl group is targeted for difluoromethoxylation. This transformation can be achieved by reacting 4-aminophenol with a difluoromethoxylation reagent. For instance, treatment with sodium chlorodifluoroacetate in the presence of a base and a suitable solvent system can install the OCF₂H group on the phenol. The amino group generally requires protection (e.g., as an acetyl or Boc derivative) before this step to prevent side reactions, followed by deprotection to yield the desired aniline.

Diethyl 2-((4-(difluoromethoxy)phenyl)amino)maleate: This would be a key intermediate in a Gould-Jacobs approach. It is formed by the condensation of 4-(difluoromethoxy)aniline with diethyl ethoxymethylenemalonate. This intermediate is then subjected to high temperatures to induce cyclization.

Ethyl 3-(4-(difluoromethoxy)phenylamino)but-2-enoate: This enamine is the central intermediate in the Conrad-Limpach synthesis, formed from the reaction of 4-(difluoromethoxy)aniline and ethyl acetoacetate.

Modern Synthetic Techniques in its Preparation

Modern synthetic chemistry offers more efficient, milder, and often more selective methods for constructing complex molecules.

Catalytic Approaches (e.g., Transition Metal Catalysis)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines.

Palladium-Catalyzed Synthesis: Palladium-catalyzed reactions provide powerful methods for C-C and C-N bond formation. researchgate.net For instance, a plausible route could involve the cyclization of an o-haloaniline derivative with an alkyne. A suitably substituted o-iodoaniline could undergo a palladium-catalyzed cascade reaction to assemble the quinolinol ring system. researchgate.net Carbonylative cyclization reactions using palladium catalysts and carbon monoxide are also established methods for synthesizing quinolinones.

Copper-Catalyzed Reactions: Copper catalysts are used in various annulation strategies to build quinoline scaffolds. For example, copper-catalyzed reactions of anthranils with ketones or other suitable partners can lead to substituted quinolines under mild conditions. mdpi.com

Photoredox Catalysis for Difluoromethoxylation: The introduction of the difluoromethoxy group can be achieved using modern photocatalytic methods. nih.gov Visible-light photoredox catalysis enables the generation of difluoromethoxy radicals or related reactive species under mild conditions, which can then be used to functionalize aromatic rings. nih.govresearchgate.net This approach offers an alternative to harsher classical methods and often displays broad functional group tolerance. nih.gov

Table of Modern Difluoromethoxylation Reagents

| Reagent/Method | Description | Conditions |

|---|---|---|

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | A common, inexpensive source of difluorocarbene upon heating. | High temperatures, typically in polar aprotic solvents. |

| Bromodifluoromethylphosphonium Bromide | A reagent used for the difluoromethoxylation of phenols. | Often requires a base like KOH. nih.gov |

| Visible Light Photoredox Catalysis | Uses a photocatalyst (e.g., Ru or Ir complexes) and a difluoromethoxylation source under visible light irradiation. | Mild conditions, room temperature. nih.govgoogle.com |

| Difluoromethyl-transfer reagents | Specialized reagents designed for direct O-difluoromethylation. | Conditions vary depending on the specific reagent. |

Regioselective Synthesis Considerations

Controlling the position of substituents (regioselectivity) is critical for the synthesis of a specific isomer like 4-Quinolinol, 6-(difluoromethoxy)-.

In Quinoline Ring Formation: In classical syntheses like the Conrad-Limpach or Gould-Jacobs, the substitution pattern of the final quinoline is directly determined by the substitution pattern of the starting aniline. To obtain the 6-substituted product, one must start with a 4-substituted aniline (para-substituted), which is 4-(difluoromethoxy)aniline in this case. The cyclization of this aniline derivative will unambiguously place the difluoromethoxy group at the 6-position of the resulting quinoline ring.

In Difluoromethoxylation: If the strategy involves introducing the difluoromethoxy group onto a pre-existing quinoline ring (e.g., 6-hydroxy-4-quinolinol), the inherent reactivity of the quinoline system must be considered. The electronic properties of the starting material and the reaction conditions will dictate the position of the new substituent. However, building the molecule from a pre-functionalized aniline is often a more straightforward and regiochemically unambiguous approach. DFT calculations and experimental studies on related systems, like quinazolines, have shown that specific positions on the heterocyclic ring are more susceptible to nucleophilic attack, highlighting the importance of understanding electronic factors to ensure regioselectivity. mdpi.comnih.gov

Continuous Flow Chemistry Applications

Continuous flow chemistry, a paradigm shift from traditional batch processing, offers significant advantages in terms of safety, efficiency, and scalability for chemical synthesis. uc.pt This technology utilizes channels or tubing to conduct a continuous stream of reacting materials, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. nih.govmdpi.com

However, a detailed review of publicly available scientific literature and chemical databases indicates a lack of specific, documented applications of continuous flow chemistry for the synthesis of 4-Quinolinol, 6-(difluoromethoxy)-. While flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including other quinoline derivatives and complex drug molecules, dedicated research outlining a continuous flow process for this particular compound is not presently available. uc.ptallfordrugs.com The development of such a process would likely focus on improving the efficiency and safety of key reaction steps, such as cyclization or the introduction of the difluoromethoxy group.

Green Chemistry Principles Applied to its Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include maximizing atom economy and minimizing waste, often measured by metrics like the E-factor. primescholars.com

Solvent-Free Reaction Methodologies

Solvent-free, or neat, reactions are a cornerstone of green chemistry, as they eliminate a major source of industrial waste and potential environmental contamination. researchgate.netmdpi.com These reactions are often facilitated by grinding, heating, or microwave irradiation. researchgate.net

As with continuous flow applications, specific research detailing solvent-free synthetic routes for 4-Quinolinol, 6-(difluoromethoxy)- is not found in the current body of scientific literature. General methods for the solvent-free synthesis of quinoline scaffolds exist, often utilizing catalysts under thermal conditions to promote cyclization reactions. researchgate.net The adaptation of such a methodology for 4-Quinolinol, 6-(difluoromethoxy)- would represent a significant step toward a more environmentally benign manufacturing process.

Atom Economy and E-Factor Evaluation

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. chemrxiv.org The Environmental Factor (E-Factor) provides a more practical measure of waste, calculating the total mass of waste produced per kilogram of product. An ideal atom economy is 100%, and a lower E-Factor signifies a greener process.

A quantitative analysis of the atom economy and E-Factor for the synthesis of 4-Quinolinol, 6-(difluoromethoxy)- is contingent on the specific synthetic route employed. Without established, publicly documented synthetic pathways, a precise evaluation is not possible.

To illustrate the principles, a hypothetical analysis can be considered. For a given synthesis, the atom economy would be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 monash.edu

The E-Factor is calculated using the formula:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The table below demonstrates how these metrics could be applied to different hypothetical reaction types that might be used in the synthesis of this compound.

| Hypothetical Reaction Type | Typical Atom Economy | Potential Waste Products | Implication for E-Factor |

| Addition Reaction | High (approaching 100%) | Minimal byproducts | Low |

| Substitution Reaction | Moderate to High | Displaced atoms/groups | Moderate |

| Elimination Reaction | Low to Moderate | Leaving groups, small molecules | High |

| Rearrangement | High (approaching 100%) | Minimal byproducts | Low |

This table is for illustrative purposes only, as specific data for the synthesis of 4-Quinolinol, 6-(difluoromethoxy)- is not available.

Achieving a high atom economy and a low E-Factor in the synthesis of 4-Quinolinol, 6-(difluoromethoxy)- would involve selecting reaction pathways that are primarily addition or rearrangement reactions and minimizing the use of stoichiometric reagents that are not incorporated into the final product structure. primescholars.comchemrxiv.org

Derivatization and Analog Synthesis of 4 Quinolinol, 6 Difluoromethoxy

Strategies for Structural Diversification

The generation of diverse analogs from a parent molecule is a cornerstone of modern drug discovery. For 4-Quinolinol, 6-(difluoromethoxy)- , chemists have explored various avenues to systematically modify its structure, thereby fine-tuning its biological activity, metabolic stability, and pharmacokinetic profile. These strategies primarily focus on three key regions of the molecule: the quinoline (B57606) nitrogen atom, the quinoline ring system itself, and the difluoromethoxy side chain.

Modifications at the Quinoline Nitrogen Atom

The nitrogen atom at position 1 of the quinoline ring is a prime target for derivatization. The presence of a lone pair of electrons makes it nucleophilic and amenable to a variety of chemical transformations, most notably N-alkylation.

Alkylation of the quinoline nitrogen introduces a substituent that can significantly influence the molecule's properties. The choice of alkylating agent allows for the introduction of a wide range of functional groups, from simple alkyl chains to more complex moieties. This modification can impact the compound's lipophilicity, steric bulk, and potential for hydrogen bonding, all of which can affect its interaction with biological targets. For instance, the alkylation of quinazolin-4(3H)-one, a related heterocyclic system, with various alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) has been shown to proceed efficiently, leading to N-alkylated products. juniperpublishers.com While the specific conditions for 4-Quinolinol, 6-(difluoromethoxy)- may vary, the general principle of nucleophilic attack by the nitrogen on an electrophilic carbon remains the same. The use of different bases, such as sodium hydride or cesium carbonate, can also influence the regioselectivity and yield of the N-alkylation reaction. juniperpublishers.com

A notable example of the importance of N-alkylation is seen in the development of tasquinimod, a potent anti-angiogenic agent. Tasquinimod features a methyl group on the quinoline nitrogen, highlighting the role of this modification in achieving its biological activity. nih.govnih.gov The synthesis of such N-methylated analogs typically involves the use of a methylating agent like methyl iodide or dimethyl sulfate.

Substitutions on the Quinoline Ring System

The quinoline ring of 4-Quinolinol, 6-(difluoromethoxy)- offers several positions for the introduction of new functional groups, allowing for a broad exploration of chemical space. Electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions are the primary tools employed for this purpose.

The electronic nature of the quinoline ring, influenced by the existing substituents, dictates the preferred positions for electrophilic attack. For example, nitration, halogenation, and Friedel-Crafts reactions can be used to introduce substituents at various positions, although the regioselectivity can sometimes be challenging to control.

More precise and versatile are modern cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the quinoline ring, provided a suitable handle like a halogen atom is present. For instance, a bromo- or iodo-substituted derivative of 4-Quinolinol, 6-(difluoromethoxy)- could be coupled with a wide variety of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig coupling) to generate a library of analogs with diverse substituents. The synthesis of quinoline-3-carboxamide (B1254982) derivatives, for example, has been achieved through Suzuki coupling to introduce aryl groups at the 6-position of the quinoline core. nih.gov

Furthermore, the hydroxyl group at the 4-position can be converted into other functional groups. For example, it can be transformed into a triflate, which can then participate in various cross-coupling reactions. The hydroxyl group itself can also undergo O-alkylation or O-acylation to introduce different ester or ether linkages.

Alterations to the Difluoromethoxy Side Chain

The 6-(difluoromethoxy) group is a key feature of the molecule, contributing to its unique electronic properties and metabolic stability. The fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic attack at that position.

While direct modification of the difluoromethoxy group is chemically challenging, one strategy for diversification is its replacement with bioisosteres. cambridgemedchemconsulting.comnih.gov Bioisosteres are functional groups that possess similar physicochemical or topological properties and can elicit a similar biological response. The goal of bioisosteric replacement is to improve pharmacokinetic properties or reduce toxicity while maintaining or improving potency.

For the difluoromethoxy group, potential bioisosteres could include other small, electron-withdrawing groups. The choice of a suitable bioisostere depends on the specific biological target and the desired property improvements. For example, replacing the difluoromethoxy group with a trifluoromethoxy or a cyano group could be explored to modulate the electronic and lipophilic character of the molecule. The synthesis of such analogs would typically require a de novo synthesis starting from a differently substituted aniline (B41778) precursor. For instance, 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a commercially available compound that could serve as a starting point for the synthesis of analogs with a trifluoromethoxy group. sigmaaldrich.com

Synthesis of Chemically Modified Conjugates and Pro-forms

To enhance the therapeutic potential of 4-Quinolinol, 6-(difluoromethoxy)- and its derivatives, researchers have explored the synthesis of chemically modified conjugates and pro-forms. These approaches aim to improve drug delivery, increase solubility, or achieve targeted release of the active compound.

A pro-form, or prodrug, is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. rutgers.edu This strategy can be employed to overcome various pharmaceutical challenges. For 4-Quinolinol, 6-(difluoromethoxy)- , the hydroxyl group at the 4-position and the quinoline nitrogen are suitable handles for prodrug design. For example, esterification of the hydroxyl group with a promoiety could enhance oral absorption, with the ester being subsequently cleaved by esterases in the plasma or liver to release the active quinolinol. A study on fluoroquinolones demonstrated that a prodrug approach could significantly increase water solubility for potential aerosol delivery. acs.org

Conjugation involves linking the drug molecule to another chemical entity, such as a polymer, a peptide, or a targeting ligand. This can alter the pharmacokinetic profile of the drug, prolong its circulation time, or direct it to specific tissues or cells. Glycoconjugation, the attachment of sugar moieties, is one such strategy that has been applied to quinoline derivatives to potentially improve their pharmacokinetic parameters and selectivity. nih.gov The hydroxyl group of 4-Quinolinol, 6-(difluoromethoxy)- would be a logical point of attachment for such conjugations.

High-Throughput and Combinatorial Chemistry Approaches for Derivative Libraries

The systematic exploration of structure-activity relationships (SAR) often requires the synthesis of a large number of analogs. High-throughput and combinatorial chemistry techniques have become invaluable tools for the rapid generation of such derivative libraries. nih.gov

For the 4-Quinolinol, 6-(difluoromethoxy)- scaffold, combinatorial approaches can be readily implemented by leveraging the versatile chemistry of the quinoline ring. A common strategy involves the use of a solid-phase synthesis approach, where the quinoline core is attached to a solid support. This allows for the sequential addition of different building blocks in a parallel or split-and-mix fashion, followed by cleavage from the support to yield a library of distinct compounds.

For example, a library of quinoline-3-carboxamide derivatives can be synthesized by first preparing a 4-hydroxy-6-(difluoromethoxy)quinoline-3-carboxylic acid intermediate. nih.gov This carboxylic acid can then be activated and reacted with a diverse set of amines in a parallel synthesis format to generate a library of amides. The development of a library of second-generation quinoline-3-carboxamide analogues, which included tasquinimod, was instrumental in identifying compounds with improved therapeutic profiles. nih.gov This highlights the power of generating and screening focused libraries of compounds around a promising scaffold.

Computational and Theoretical Chemistry Investigations of 4 Quinolinol, 6 Difluoromethoxy

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. arabjchem.org These calculations allow for a detailed examination of the electronic environment and its influence on molecular behavior.

The electronic structure of a molecule dictates its fundamental chemical properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, characterizing it as a nucleophile, while the LUMO signifies its ability to accept electrons, indicating its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. arabjchem.org

For "4-Quinolinol, 6-(difluoromethoxy)-", the HOMO is expected to be distributed primarily over the electron-rich quinolinol ring system, particularly the phenol-like portion and the nitrogen atom. The electron-withdrawing difluoromethoxy group at the 6-position would likely lower the energy of the HOMO compared to unsubstituted 4-quinolinol. Conversely, the LUMO is anticipated to be delocalized across the aromatic rings, representing the regions most susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for 4-Quinolinol, 6-(difluoromethoxy)- (Illustrative Data)

| Parameter | Predicted Value (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 4.4 | Indicator of chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 6.2 | The minimum energy required to remove an electron. |

| Electron Affinity (A) | 1.8 | The energy released when an electron is added. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar quinolinol derivatives. They serve as a predictive guide in the absence of specific computational data for the title compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying the electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other chemical species. numberanalytics.com In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with a high electron density and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. avogadro.cc

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can aid in the structural confirmation of newly synthesized compounds. nih.gov DFT calculations have been shown to provide reliable predictions of vibrational frequencies for quinoline (B57606) derivatives. arabjchem.org

For "4-Quinolinol, 6-(difluoromethoxy)-", computational models would predict characteristic ¹H NMR signals for the protons on the quinoline core, with the difluoromethoxy group introducing a distinctive triplet in the ¹H spectrum and a triplet in the ¹³C spectrum due to C-F coupling. The IR spectrum would be predicted to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-O stretches, C-F stretches of the difluoromethoxy group, and various C=C and C=N stretching vibrations within the aromatic quinoline system.

Table 2: Predicted Key Spectroscopic Data for 4-Quinolinol, 6-(difluoromethoxy)- (Illustrative)

| Spectrum Type | Predicted Peak/Signal | Functional Group/Proton |

| IR | ~3400 cm⁻¹ (broad) | O-H stretch |

| IR | ~1250-1000 cm⁻¹ | C-O and C-F stretches |

| ¹H NMR | ~9.8 ppm (singlet, broad) | -OH |

| ¹H NMR | ~6.5-7.5 ppm (triplet) | -OCHF₂ |

| ¹³C NMR | ~115 ppm (triplet) | -OCHF₂ |

Note: These are illustrative predictions. Actual spectral data would need to be confirmed experimentally.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful approach for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and the calculation of energy barriers. nih.gov This provides a deeper understanding of reaction pathways and kinetics.

A transition state represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding how a reaction proceeds. Computational methods can locate and characterize transition state structures, which are confirmed by the presence of a single imaginary frequency in the vibrational analysis. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. Studies on the oxidation of quinoline have successfully used DFT to model the transition state structure and elucidate the reaction mechanism. nih.gov For reactions involving "4-Quinolinol, 6-(difluoromethoxy)-", such as its synthesis or further functionalization, computational modeling could predict the most likely transition states and their corresponding energy barriers.

Reaction coordinate analysis, also known as Intrinsic Reaction Coordinate (IRC) calculations, involves mapping the entire energy profile of a reaction from reactants to products, passing through the transition state. This analysis provides a detailed picture of the structural changes that occur during a chemical transformation. By following the IRC, chemists can confirm that a calculated transition state indeed connects the intended reactants and products. For a potential synthesis of "4-Quinolinol, 6-(difluoromethoxy)-", such as through a cyclization reaction, IRC analysis could visualize the bond-forming and bond-breaking processes and identify any intermediate species along the reaction pathway. iipseries.orgpharmaguideline.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic nature of molecules, providing insights into their flexibility, preferred spatial arrangements, and intermolecular interactions.

Conformational Analysis:

The conformational landscape of 4-Quinolinol, 6-(difluoromethoxy)- would primarily be influenced by the orientation of the 6-(difluoromethoxy) group relative to the quinoline ring. The C-O-C-F and C-O-C-H dihedral angles would be of particular interest. Quantum mechanical methods, such as Density Functional Theory (DFT), would be employed to calculate the potential energy surface of the molecule as these dihedral angles are systematically rotated. This process would identify the lowest energy conformers, representing the most stable three-dimensional structures of the molecule.

Objectives of Conformational Analysis:

To identify the most stable conformers (global and local minima) in the gas phase and in different solvent environments.

To determine the energy barriers between different conformations, which provides information on the molecule's flexibility.

Molecular Dynamics Simulations:

To understand the behavior of 4-Quinolinol, 6-(difluoromethoxy)- in a more realistic, dynamic environment (e.g., in aqueous solution), molecular dynamics simulations would be performed. nih.gov These simulations solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules over time, providing a trajectory that reveals how the molecule moves and interacts with its environment.

Simulation Protocol would typically involve:

System Setup: Placing the optimized conformer of 4-Quinolinol, 6-(difluoromethoxy)- in a simulation box filled with water molecules.

Energy Minimization: To relax any steric clashes between the molecule and the solvent.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to collect data on the molecule's dynamics.

Insights from MD Simulations:

Conformational Stability: Analysis of the simulation trajectory would reveal the stability of the initial conformation and any transitions to other low-energy states. nih.gov

Solvent Effects: The simulations would show how water molecules arrange around the solute and form hydrogen bonds, which can influence the molecule's conformation and properties.

Flexibility: Root Mean Square Fluctuation (RMSF) analysis of the atomic positions would indicate the flexibility of different parts of the molecule, such as the difluoromethoxy tail versus the rigid quinoline core. nih.gov

A hypothetical representation of the conformational flexibility is shown in the table below.

| Dihedral Angle (C5-C6-O-C) | Relative Energy (kcal/mol) | Population (%) at 298K |

| 0° | 2.5 | 5 |

| 60° | 0.8 | 30 |

| 120° | 0.0 | 45 |

| 180° | 0.5 | 20 |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on chemical properties only)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov For 4-Quinolinol, 6-(difluoromethoxy)-, a QSPR study would involve calculating a set of molecular descriptors and then using statistical methods to create a predictive model for a specific property.

Molecular Descriptors:

A wide range of molecular descriptors can be calculated using computational methods, primarily DFT. trdizin.gov.trdergipark.org.tr For a molecule like 4-Quinolinol, 6-(difluoromethoxy)-, these would likely include:

Electronic Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are related to the molecule's ability to donate or accept electrons.

Ionization Potential and Electron Affinity: Measures of the energy required to remove or add an electron, respectively.

Electrostatic Potential Maps: Visualize the electron-rich and electron-poor regions of the molecule.

Topological Descriptors:

Molecular Connectivity Indices: Describe the branching and connectivity of the atoms in the molecule.

Wiener Index: Relates to the sum of distances between all pairs of atoms.

Physicochemical Descriptors:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity.

Molar Refractivity: Related to the molecule's volume and polarizability.

Solvent Accessible Surface Area (SASA): The surface area of the molecule that is accessible to a solvent. nih.gov

QSPR Model Development:

Once the descriptors are calculated for a series of related quinolinol compounds, a QSPR model can be developed using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning methods. researchgate.net The goal is to create an equation that can predict a specific chemical property, such as solubility, boiling point, or chromatographic retention time, based on the values of the calculated descriptors.

A hypothetical QSPR equation for predicting aqueous solubility might look like:

LogS = β0 + β1(LogP) + β2(Dipole Moment) + β3(SASA)

Where LogS is the logarithm of the solubility, and β are the regression coefficients determined from the statistical analysis.

The table below presents a hypothetical set of calculated descriptors for 4-Quinolinol, 6-(difluoromethoxy)- that would be used in a QSPR study.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Electronic | Dipole Moment (Debye) | 3.5 |

| Electronic | HOMO Energy (eV) | -6.2 |

| Electronic | LUMO Energy (eV) | -1.8 |

| Physicochemical | LogP | 2.8 |

| Physicochemical | Molar Refractivity (cm³/mol) | 55.4 |

| Topological | Wiener Index | 856 |

This table contains hypothetical values for illustrative purposes only and does not represent actual experimental data.

Through these computational and theoretical approaches, a comprehensive understanding of the chemical nature of 4-Quinolinol, 6-(difluoromethoxy)- can be achieved, providing valuable insights into its properties and behavior at the molecular level.

Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Participation in Multi-Component Reactions (MCRs)

While specific examples detailing the participation of 4-Quinolinol, 6-(difluoromethoxy)- in multi-component reactions (MCRs) are not extensively documented in publicly available literature, the inherent reactivity of the 4-hydroxyquinoline (B1666331) scaffold suggests its high potential for such transformations. MCRs, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govrsc.org

The 4-hydroxyquinoline core possesses nucleophilic and electrophilic sites that are amenable to various MCRs. For instance, the active methylene group at the C-3 position can participate in Knoevenagel condensations, a key step in many MCRs. mdpi.comnih.gov Similarly, the hydroxyl group and the nitrogen atom of the quinoline (B57606) ring can engage in reactions like the Mannich reaction. nih.gov The electronic properties of the 6-(difluoromethoxy) group, being electron-withdrawing, would likely influence the reactivity of the quinoline ring, potentially affecting the rates and regioselectivity of these MCRs.

Table 1: Potential Multi-Component Reactions for 4-Quinolinol, 6-(difluoromethoxy)- Based on Scaffold Reactivity

| Reaction Type | Potential Reactants for 4-Quinolinol, 6-(difluoromethoxy)- | Expected Product Class |

| Knoevenagel Condensation | An aldehyde and an active methylene compound | Substituted quinoline derivatives |

| Mannich Reaction | Formaldehyde and a primary or secondary amine | 3-Aminomethyl-4-hydroxyquinoline derivatives |

| Hantzsch-type Reaction | An aldehyde and a β-ketoester | Dihydropyridine-fused quinolines |

Utility in Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, which involve a series of intramolecular or intermolecular transformations occurring in a single pot, offer a powerful strategy for the rapid construction of complex molecular frameworks. nih.govresearchgate.netresearchgate.netrsc.org The 4-hydroxyquinoline scaffold is well-suited for initiating or participating in such reaction sequences.

For example, a tandem reaction involving an intermolecular nucleophilic addition of an amine to a (Z)-β-chlorovinyl ketone followed by an intramolecular SNAr reaction has been used to synthesize 4-quinolone derivatives. nih.gov It is conceivable that 4-Quinolinol, 6-(difluoromethoxy)- could be a precursor to substrates for similar tandem processes. Furthermore, acid-catalyzed tandem reactions of 4-hydroxyquinolines with propargylic alcohols have been shown to yield pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. researchgate.netrsc.org The 6-(difluoromethoxy) substituent would be expected to modulate the electronic nature of the quinoline ring, thereby influencing the efficiency and outcome of these cascade cyclizations.

Strategies for Chemo- and Regioselective Transformations in Larger Constructs

The selective functionalization of the 4-hydroxyquinoline core is crucial for its application in the synthesis of complex molecules. Various strategies have been developed for the chemo- and regioselective transformation of this scaffold, which are applicable to 4-Quinolinol, 6-(difluoromethoxy)-. researchgate.netchemrxiv.orgchemrxiv.orgmdpi.comnih.gov

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective introduction of substituents at various positions of the quinoline ring. researchgate.netchemrxiv.orgchemrxiv.org By employing different directing groups and reaction conditions, it is possible to achieve regioselective arylation, amination, or alkylation at the C-2, C-5, and C-8 positions. researchgate.netchemrxiv.orgacs.org For instance, an N-oxide directing group can facilitate C-2 and C-8 functionalization, while the hydroxyl group at C-4 can direct reactions to the C-3 and C-5 positions. chemrxiv.orgchemrxiv.org The 6-(difluoromethoxy) group would likely remain intact under many of these conditions, allowing for the late-stage diversification of molecules containing this moiety.

Furthermore, the inherent reactivity differences between the various positions of the quinoline ring can be exploited for selective transformations. The C-3 position is particularly susceptible to electrophilic substitution, while nucleophilic attack is generally favored at the C-2 and C-4 positions. The presence of the electron-withdrawing 6-(difluoromethoxy) group would further deactivate the benzene portion of the quinoline ring towards electrophilic attack, thereby enhancing the selectivity of reactions at the pyridine ring.

Table 2: Regioselective Functionalization Sites of the 4-Hydroxyquinoline Scaffold

| Position | Type of Reaction | Directing Group/Strategy |

| C-2 | C-H Arylation, Amination | N-oxide directing group |

| C-3 | Electrophilic Substitution | Inherent reactivity, Fries rearrangement of O-carbamoyl |

| C-5 | C-H Functionalization | 4-OH directing group |

| C-8 | C-H Arylation, Amidation | N-oxide directing group |

Emerging Research Directions and Future Perspectives in the Chemistry of 4 Quinolinol, 6 Difluoromethoxy

Exploration of Untapped Reactivity Profiles and Transformations

Due to the absence of dedicated studies on "4-Quinolinol, 6-(difluoromethoxy)-", its reactivity profile remains largely unexplored. The quinolinol scaffold is known to exhibit keto-enol tautomerism, existing in equilibrium with its 4-quinolone form. This duality in structure suggests potential for a range of chemical transformations.

The hydroxyl group at the 4-position could undergo O-alkylation, O-acylation, or be converted to a leaving group for nucleophilic substitution reactions. The nitrogen atom in the quinoline (B57606) ring can be quaternized, and the aromatic rings are susceptible to electrophilic substitution, although the directing effects of the existing substituents would need to be determined. The difluoromethoxy group is generally stable, but its electronic influence on the reactivity of the quinoline system is a key area for future investigation. Without experimental data, any discussion of specific reactions or transformations remains speculative.

Advancements in Characterization Techniques and Computational Modeling

Detailed characterization data for "4-Quinolinol, 6-(difluoromethoxy)-" is not available in the public domain. Standard analytical techniques that would be crucial for its characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure, with ¹⁹F NMR being particularly important for confirming the presence and environment of the difluoromethoxy group.

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and analyze the electronic properties.

Computational modeling, using methods like Density Functional Theory (DFT), could provide valuable insights into the molecule's electronic structure, geometry, and spectroscopic properties. Such studies could predict NMR chemical shifts, vibrational frequencies, and reactivity parameters. However, no specific computational studies on "4-Quinolinol, 6-(difluoromethoxy)-" have been published. While computational analyses have been performed on other quinoline derivatives to predict their properties, this information cannot be directly extrapolated to the target compound.

Q & A

Q. What are the standard synthetic protocols for preparing 6-(difluoromethoxy)-4-quinolinol derivatives?

The synthesis typically involves cyclocondensation reactions. For example, 2-amino-5-fluoropheny-lglyoxylic acid derivatives are refluxed with benzoyl asetanilide in DMF for 4 hours, followed by crystallization from THF . Key steps include:

- Reagent selection : DMF as a solvent for high-yield cyclization.

- Temperature control : Reflux conditions to ensure complete reaction.

- Purification : Crystallization from THF to isolate pure quinoline derivatives.

Q. What analytical techniques are essential for characterizing 6-(difluoromethoxy)-4-quinolinol?

- NMR spectroscopy : To confirm substituent positions (e.g., H and C NMR chemical shifts for difluoromethoxy and quinolinol protons) .

- Elemental analysis : Validates purity and stoichiometry (e.g., %C, %H, %N matching theoretical values) .

- Mass spectrometry : Determines molecular weight and fragmentation patterns.

Q. What safety precautions are critical when handling fluorinated quinoline derivatives?

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential toxicity of fluorinated intermediates .

- Waste disposal : Segregate halogenated waste per GHS guidelines .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence the electronic and steric properties of 4-quinolinol compared to trifluoromethoxy analogs?

The difluoromethoxy group (-OCFH) exhibits:

- Reduced electron-withdrawing effects compared to -OCF (trifluoromethoxy), altering reactivity in electrophilic substitutions.

- Smaller steric bulk , potentially improving binding affinity in biological assays .

Table 1: Substituent Effects on Quinoline Derivatives

| Substituent | Electronic Effect | Steric Bulk | Biological Activity |

|---|---|---|---|

| -OCFH | Moderate EWG | Low | Enhanced solubility |

| -OCF | Strong EWG | High | Improved stability |

Q. How can contradictory data on reaction yields (e.g., 68% vs. 75%) be resolved in fluorinated quinoline synthesis?

Possible factors include:

Q. What computational methods are effective for predicting the reactivity of 6-(difluoromethoxy)-4-quinolinol in drug design?

Q. How can factorial design optimize the synthesis of 6-(difluoromethoxy)-4-quinolinol derivatives?

A 2 factorial design could test variables:

- Factors : Temperature (reflux vs. room temp), solvent (DMF vs. DMSO), catalyst (presence/absence).

- Response variables : Yield, purity, reaction time.

Table 2: Example Factorial Design Setup

| Run | Temperature | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Reflux | DMF | Yes | 75 |

| 2 | Reflux | DMSO | No | 68 |

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of fluorinated quinolines?

- Intermediate monitoring : Use TLC or HPLC to identify bottlenecks.

- Protecting groups : Introduce temporary groups (e.g., Boc) to stabilize reactive sites .

Q. What strategies mitigate decomposition during storage of 6-(difluoromethoxy)-4-quinolinol?

- Storage conditions : Argon atmosphere, -20°C in amber vials.

- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical degradation .

Data Interpretation and Validation

Q. How to validate the biological activity of 6-(difluoromethoxy)-4-quinolinol against amylolytic enzymes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.